molecular formula C9H17NO2 B1317252 Methyl 1-(aminomethyl)cyclohexanecarboxylate CAS No. 99092-04-3

Methyl 1-(aminomethyl)cyclohexanecarboxylate

Cat. No. B1317252
CAS RN: 99092-04-3
M. Wt: 171.24 g/mol
InChI Key: ACVKFIYOVXQWEM-UHFFFAOYSA-N
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Description

“Methyl 1-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the molecular formula C9H17NO2 . It is also known as “methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride” with a CAS Number of 227203-36-3 . The compound has a molecular weight of 207.7 .


Molecular Structure Analysis

The InChI code for “Methyl 1-(aminomethyl)cyclohexanecarboxylate” is 1S/C9H17NO2.ClH/c1-12-8(11)9(7-10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 1-(aminomethyl)cyclohexanecarboxylate” is a solid at room temperature . It has a melting point of 169-170°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis Applications

  • Reformatsky Synthesis : The compound has been used in the Reformatsky synthesis of complex organic structures. For instance, it reacts with zinc and cyclohexanecarbonyl chloride to yield derivatives used in further synthetic processes, demonstrating its role in constructing complex organic molecules (Kirillov & Shchepin, 2001).

  • Antioxidant and Enzyme Inhibition : A study synthesized a Schiff base ligand from the amino acid derivative [1-(aminomethyl)cyclohexyl]acetic acid, exploring its application in producing metal complexes with potential antioxidant properties and xanthine oxidase inhibitory activities, highlighting its relevance in medicinal chemistry (Ikram et al., 2015).

  • Catalysis in Organic Reactions : The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, applied in enantioselective syntheses, showcases the versatility of related compounds in catalytic processes for generating biologically relevant structures (Lifchits & Charette, 2008).

Pharmacological Applications

  • Analgesic Activity : Methyl 1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, synthesized through reactions involving methyl 1-bromocyclohexane carboxylates, have been identified to possess analgesic activities. These findings contribute to the potential therapeutic applications of such compounds in pain management (Kirillov et al., 2012).

Safety And Hazards

“Methyl 1-(aminomethyl)cyclohexanecarboxylate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVKFIYOVXQWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534762
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(aminomethyl)cyclohexanecarboxylate

CAS RN

99092-04-3
Record name Methyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99092-04-3
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